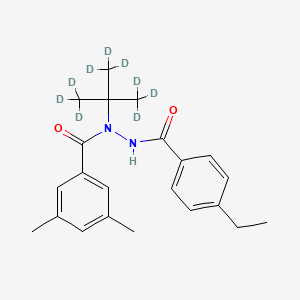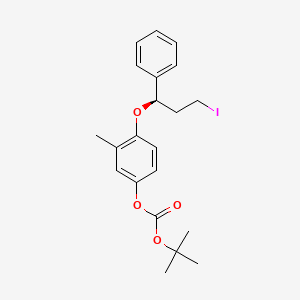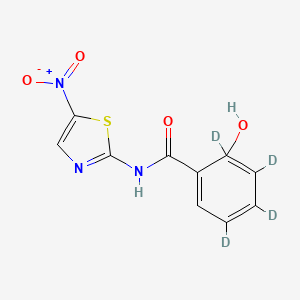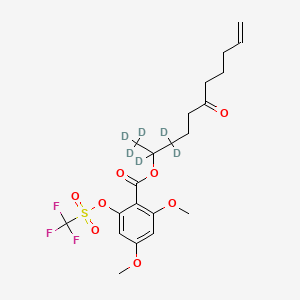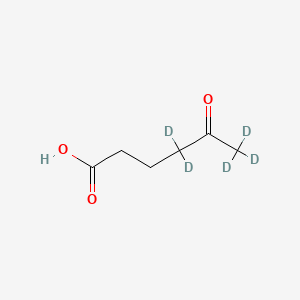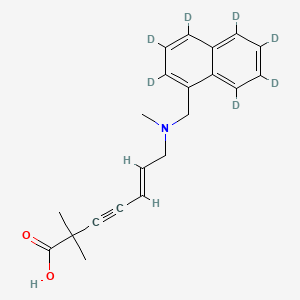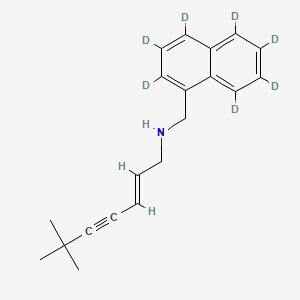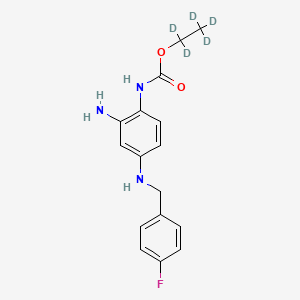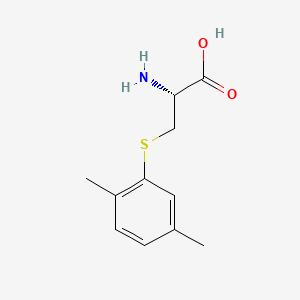
S-(2,5-Dimethylbenzene)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylbenzene, also known as Xylene, is a colorless, flammable liquid of great industrial value . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring . L-cysteine is a semi-essential proteinogenic amino acid. It’s known for its role in forming proteins in many living organisms.
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylbenzene consists of a benzene ring with two methyl groups attached at the 2nd and 5th carbon atoms . L-cysteine, on the other hand, has a carboxyl group (-COOH), an amine group (-NH2), and a side chain thiol group (-SH), making it a polar and reactive molecule.Chemical Reactions Analysis
Again, while specific reactions involving “S-(2,5-Dimethylbenzene)-L-cysteine” are not available, we know that aromatic compounds like 2,5-Dimethylbenzene typically undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
2,5-Dimethylbenzene is a liquid at room temperature with a density of around 0.87 g/mL . It has a boiling point of around 140 °C .Aplicaciones Científicas De Investigación
Metabolic Interactions and Therapeutic Efficacy
S-carboxymethyl-L-cysteine, a derivative of cysteine, demonstrates intricate interactions within metabolic pathways and has found a clinical niche in respiratory medicine. Its efficacy varies among individuals, possibly due to polymorphic influences and metabolic profiles (Mitchell & Steventon, 2012).
Role in Flavor Development
S-methyl-L-cysteine and its sulfoxide are significant in developing the aroma of Brassica and Allium vegetables when thermally degraded. These compounds, especially their sulfoxide, contribute notably to the typical aroma of these vegetables upon culinary processing (Kubec, Drhova, & Veĺišek, 1998).
Oxidation Processes in Biological Models
L-Cysteine and its esters undergo an oxidation process in dimethyl sulfoxide, which can be monitored through NMR spectroscopy. This study of cysteine-based molecular models is significant in understanding thiol group oxidation in different states (Dougherty, Singh, & Krishnan, 2017).
Antiretroviral Applications
S-Phenyl-L-cysteine, structurally similar to S-(2,5-Dimethylbenzene)-L-cysteine, shows potential as an antiretroviral and protease inhibitor for HIV. Its efficient synthesis via a chemoenzymatic method using tryptophan synthase highlights its potential in medical applications (Xu, Zhang, Gao, & Yue, 2019).
Fluorescent Detection of Amino Acids
A novel cationic conjugated polymer, poly 2,5-[3-(1,1-dimethyl-4-piperidine methylene)thiophene] chloride (PDPMT-Cl), has been developed for detecting L-Cysteine, demonstrating good sensitivity and selectivity. This method has been successfully applied in human serum and compound amino acid injections (Liu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIJBOOOWCCQCK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

